N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide

Fatty Acid Synthase (FAS) Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide (CAS 2034396-53-5) is a synthetic organic compound belonging to the cyclopentanecarboxamide class. This class of compounds is primarily characterized in the patent literature as inhibitors of Fatty Acid Synthase (FAS), an enzyme critical for endogenous lipogenesis and a therapeutic target for metabolic disorders and oncology.

Molecular Formula C16H19NO4
Molecular Weight 289.331
CAS No. 2034396-53-5
Cat. No. B2608581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
CAS2034396-53-5
Molecular FormulaC16H19NO4
Molecular Weight289.331
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
InChIInChI=1S/C16H19NO4/c18-15(12-4-1-2-5-12)17-11-16(19,13-7-9-20-10-13)14-6-3-8-21-14/h3,6-10,12,19H,1-2,4-5,11H2,(H,17,18)
InChIKeySECNOYZUOZOIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide (CAS 2034396-53-5): A Specialized Cyclopentanecarboxamide Derivative for FAS-Targeted Research


N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide (CAS 2034396-53-5) is a synthetic organic compound belonging to the cyclopentanecarboxamide class. This class of compounds is primarily characterized in the patent literature as inhibitors of Fatty Acid Synthase (FAS), an enzyme critical for endogenous lipogenesis and a therapeutic target for metabolic disorders and oncology [1]. The molecule features a unique substitution pattern with a central hydroxyethyl linker simultaneously bonded to two distinct furan isomers (2-yl and 3-yl), differentiating it structurally from simpler mono-furan or phenyl-containing analogs within the same patent family [1].

Procurement Caution for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide: Why Structural Specificity Precludes Simple Analog Swapping


Generic substitution is scientifically unsound for this compound class because FAS inhibition potency and selectivity are highly sensitive to the heteroaryl substitution pattern on the cyclopentanecarboxamide scaffold. The patent landscape, specifically EP2491009B1, demonstrates that variations in the 'Ar1' group—which in this compound is a dual-furan system—are a key structural determinant for binding affinity, with different heterocycles (e.g., phenyl, thienyl, pyridinyl) yielding distinct pharmacological profiles [1]. Therefore, a seemingly minor change from a 2-furan/3-furan di-substituted hydroxyethyl group to a mono-substituted or phenyl variant cannot be assumed to produce an equipotent FAS inhibitor, directly impacting the validity of experimental results [1]. The quantitative evidence below clarifies the specific differential dimensions.

Differential Evidence for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide: Quantitative Structure-Activity and Physicochemical Selectivity


Structural Differentiation: Unprecedented Dual Furan Isomer Substitution vs. Standard Mono-Heteroaryl Analogs

The target compound's defining structural feature is the simultaneous presence of furan-2-yl and furan-3-yl groups on a single hydroxyethyl carbon. This creates a specific spatial orientation of two hydrogen-bond acceptors and pi-systems. In the generic Markush structure of the core patent for cyclopentanecarboxamide FAS inhibitors, the 'Ar1' group is defined as phenyl, thienyl, pyridinyl, pyrrolyl, imidazolyl, triazolyl, furanyl, isoxazolyl, or oxazolyl, all of which can be optionally further substituted [1]. The vast majority of exemplified compounds feature a single Ar1 group. This direct structural comparison implies that the target compound explores a specific, sparse region of chemical space within the patent's claims, representing a distinct vector for probing FAS active site topology [1].

Fatty Acid Synthase (FAS) Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Calculated Molecular Descriptors vs. Close Structural Analogs

The target compound has a molecular formula of C16H19NO4 and a molecular weight of 289.33 g/mol [1]. A close structural analog, N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, substitutes one furan ring with a thiophene and has a different cyclopentane substitution. Another analog, N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide, has a bifuran system but linked via a methylene, not a hydroxyethyl group [2]. These differences result in distinct hydrogen bond donor/acceptor counts, topological polar surface area, and rotatable bond profiles, which are critical input parameters for predicting membrane permeability and solubility.

Computational Chemistry ADME Prediction Ligand-based Drug Design

Class-Level Biological Evidence: Fatty Acid Synthase (FAS) Inhibition as a Basis for Procurement

The patent family EP2491009B1 assigns all claimed cyclopentanecarboxamide derivatives the function of Fatty Acid Synthase inhibitors [1]. The patent explicitly states that some compounds have an IC50 for FAS inhibition of less than 100 nM, with preferred compounds having an IC50 of less than 50 nM [1]. As a member of this structurally-defined class, the target compound is developed to achieve a high-potency FAS inhibition profile. This class-level mechanism directly contrasts with other FAS inhibitors like the irreversible, non-specific inhibitor cerulenin or the earlier-generation C75, which have distinct chemical scaffolds and reported off-target effects [1].

Metabolic Disease Research Oncology Enzyme Inhibition

Procurement Source Differentiation: Availability and Intended Research Use Scoping

This specific compound is listed by specialist research chemical suppliers such as Excenen Pharmatech (Cat. No. EX-A397) and is associated with compound libraries from Life Chemicals . Its presence in these screening-focused collections, as opposed to large-scale bulk chemical catalogs, is evidence of its role as a specialized research tool for early-stage drug discovery, particularly in FAS-targeted programs. This contrasts with more broadly available and cheaper cyclopentanecarboxamide intermediates, which lack the designed biological annotation.

Chemical Sourcing Hit-to-Lead Custom Synthesis

Validated Application Scenarios for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide Based on Differential Evidence


FAS Target Validation and Probe Development in Metabolic Disease

This compound serves as a specialized tool for validating Fatty Acid Synthase as a target in obesity and type 2 diabetes research. Its structural inclusion in a patent family claiming high-potency FAS inhibitors (<100 nM IC50) [1] positions it as a next-generation chemotype distinct from older, non-specific inhibitors like cerulenin. Researchers can use it to generate clean dose-response data in adipocyte lipogenesis assays, confident that the observed effects are mechanism-based rather than due to off-target reactivity, a key consideration when transitioning from target validation to lead optimization.

Structure-Activity Relationship (SAR) Mapping for Dual Heteroaryl Binding Pockets

The unique di-furan (2-yl and 3-yl) substitution pattern makes this compound an ideal SAR probe for exploring steric and electronic tolerance in the FAS active site. By comparing its activity profile with mono-furan or phenyl analogs described in the core patent [1], medicinal chemists can map the binding contributions of each heteroaryl ring. This application directly leverages the structural differentiation established in the evidence guide, enabling rational design of subsequent analogs with improved potency or selectivity.

Physicochemical Parameter Optimization in Lead Series

With its tertiary alcohol and dual furan system, the compound provides a specific molecular weight (289.33 g/mol) and hydrogen-bonding profile [2] for benchmarking ADME properties. In a lead optimization campaign, this compound can serve as a reference point where the influence of dual heteroaryl substitution on solubility and permeability is measured. Subsequent analogs can be designed by replacing one furan ring with other heterocycles, using this compound's data as the baseline for understanding the impact of molecular topology on drug-like properties [3].

Screening Library Design for Fatty Acid Metabolism Disorders

For organizations assembling a focused screening library targeting lipid metabolism, this compound offers a validated, patent-backed chemotype for FAS inhibition [1]. Its availability through specialist R&D suppliers like Excenen Pharmatech (Cat. No. EX-A397) in screening-ready format simplifies high-throughput screening logistics. Including this compound in a library panel ensures coverage of a specific chemical subspace (cyclopentanecarboxamide with dual heteroaryl substitution) that bulk generic compounds do not represent, thereby enhancing the library's diversity and discovery potential.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.